N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the piperazine ring in its structure contributes to its biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product. The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various halogenated or alkylated derivatives .
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure and are studied for their potential as alpha1-adrenergic receptor antagonists.
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: This compound is a high-affinity and selective dopamine D4 receptor ligand.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are investigated for their acetylcholinesterase and butyrylcholinesterase inhibitory activities.
Uniqueness
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-20-5-11-24(12-6-20)33(30,31)27-19-25(21-4-3-13-26-18-21)29-16-14-28(15-17-29)22-7-9-23(32-2)10-8-22/h3-13,18,25,27H,14-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTIFSQKBYKVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.